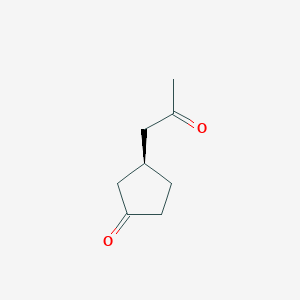
Pentatriaconta-9,19-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentatriaconta-9,19-diene is an organic compound with the molecular formula C35H68. It is a long-chain hydrocarbon containing two double bonds located at the 9th and 19th positions. This compound is part of the diene family, which consists of hydrocarbons with two double bonds. The structure of this compound includes 35 carbon atoms and 68 hydrogen atoms .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of conjugated dienes, such as pentatriaconta-9,19-diene, can be achieved through several methods. One common approach is the dehydration of alcohols or the dehydrohalogenation of organohalides . For instance, starting with an alkene, the free radical halogenation of the allylic carbon using N-bromosuccinimide (NBS) can be employed to introduce the double bonds at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including catalytic dehydrogenation processes. These methods are designed to ensure high yield and purity of the final product, suitable for various applications in research and industry.
Analyse Des Réactions Chimiques
Types of Reactions
Pentatriaconta-9,19-diene, like other dienes, can undergo several types of chemical reactions, including:
Oxidation: The double bonds in this compound can be oxidized to form epoxides or diols.
Reduction: Hydrogenation can reduce the double bonds to form a saturated hydrocarbon.
Substitution: Electrophilic addition reactions, such as halogenation, can occur at the double bonds.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used under mild conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are commonly employed.
Substitution: Halogenation can be carried out using halogens (e.g., Br2) in the presence of light or a radical initiator.
Major Products Formed
Oxidation: Formation of epoxides or diols.
Reduction: Formation of pentatriacontane, a saturated hydrocarbon.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
Pentatriaconta-9,19-diene has various applications in scientific research, including:
Chemistry: Used as a model compound to study the behavior of long-chain hydrocarbons and their reactions.
Biology: Investigated for its potential interactions with biological membranes and lipid bilayers.
Medicine: Explored for its role in drug delivery systems and as a precursor for synthesizing bioactive molecules.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of pentatriaconta-9,19-diene in chemical reactions involves the interaction of its double bonds with various reagents. For example, in electrophilic addition reactions, the double bonds act as nucleophiles, attacking electrophilic species to form carbocation intermediates. These intermediates can then undergo further reactions to yield the final products .
Comparaison Avec Des Composés Similaires
Similar Compounds
Penta-1,3-diene: A conjugated diene with double bonds at the 1st and 3rd positions.
2,5-Heptadiene: A non-conjugated diene with double bonds at the 2nd and 5th positions.
Uniqueness
Pentatriaconta-9,19-diene is unique due to its long carbon chain and the specific positioning of its double bonds. This structure imparts distinct chemical properties and reactivity compared to shorter-chain dienes or those with different double bond arrangements.
Propriétés
Numéro CAS |
82122-67-6 |
|---|---|
Formule moléculaire |
C35H68 |
Poids moléculaire |
488.9 g/mol |
Nom IUPAC |
pentatriaconta-9,19-diene |
InChI |
InChI=1S/C35H68/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17,19,32,34H,3-16,18,20-31,33,35H2,1-2H3 |
Clé InChI |
ZWLGRDBXSQIBEN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCC=CCCCCCCCCC=CCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


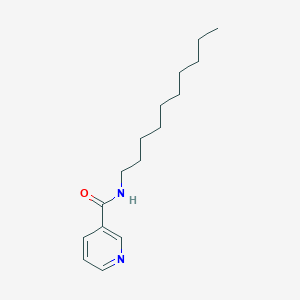
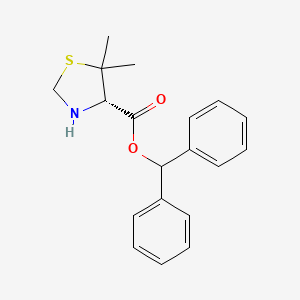
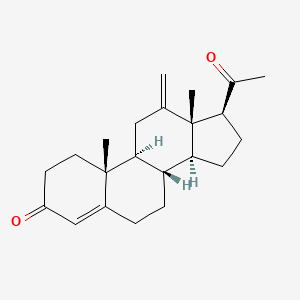
![N,N-Dibutyl-4,6-bis[(propan-2-yl)disulfanyl]-1,3,5-triazin-2-amine](/img/structure/B14422437.png)
![4-{[(9H-Carbazol-9-YL)imino]methyl}-N,N-diphenylaniline](/img/structure/B14422440.png)
![3,7-Dimethoxy-1,9-dimethyldibenzo[b,d]furan](/img/structure/B14422441.png)
![(2,4,6-Trimethylphenyl){bis[(trimethylsilyl)methyl]}phosphane](/img/structure/B14422449.png)


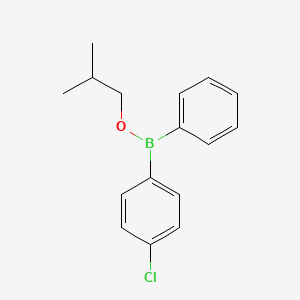
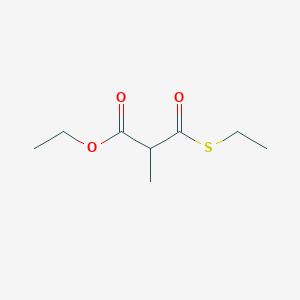
![6-[4-(Decyloxy)phenoxy]hex-2-YN-1-OL](/img/structure/B14422481.png)

